molecular formula C6H8BNO3 B590803 (2-(Hydroxymethyl)pyridin-4-yl)boronic acid CAS No. 1414973-10-6

(2-(Hydroxymethyl)pyridin-4-yl)boronic acid

Cat. No.: B590803
CAS No.: 1414973-10-6
M. Wt: 152.944
InChI Key: CPVLWUOMTZOQIX-UHFFFAOYSA-N
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Description

(2-(Hydroxymethyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring

Scientific Research Applications

(2-(Hydroxymethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used as building blocks in organic synthesis . They are also considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound is known to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound participates in the sm cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is used in the synthesis of various organic compounds, suggesting that the compound could potentially affect a wide range of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . Their hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability could be influenced by its stability and susceptibility to hydrolysis.

Result of Action

Given its role in the sm cross-coupling reaction, the compound likely contributes to the formation of new carbon–carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the compound’s hydrolysis, which is considerably accelerated at physiological pH . Additionally, the success of the SM cross-coupling reaction, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

“(2-(Hydroxymethyl)pyridin-4-yl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed .

Future Directions

Boronic acids like “(2-(Hydroxymethyl)pyridin-4-yl)boronic acid” are highly valuable building blocks in organic synthesis . They are used in the synthesis of various compounds, including potential cancer therapeutics . Therefore, the study and application of these compounds will continue to be an important area of research in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling of halopyridines with boronic acid derivatives. Another method involves the iridium or rhodium-catalyzed C-H borylation of pyridines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2-(Hydroxymethyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives .

Comparison with Similar Compounds

  • Pyridine-2-boronic acid
  • 4-Pyridinylboronic acid
  • (2-Methylpyridin-4-yl)boronic acid

Comparison: (2-(Hydroxymethyl)pyridin-4-yl)boronic acid is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for additional functionalization. Compared to pyridine-2-boronic acid and 4-pyridinylboronic acid, it offers greater versatility in synthetic applications and potential for developing novel pharmaceuticals .

Properties

IUPAC Name

[2-(hydroxymethyl)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVLWUOMTZOQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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